Hydrogen-Bond Donor/Acceptor Profile vs. Methanesulfonamide Analog: Implications for Target Residence Time
The pyridine-3-sulfonamide head group in the target compound introduces an additional H-bond acceptor (pyridine N) and maintains one H-bond donor (sulfonamide NH), yielding a HBA count of 6 versus 5 for the methanesulfonamide analog . The pyridine ring also contributes to π-stacking interactions with aromatic residues in protein binding pockets. In sulfonamide-based drug design, each additional H-bond interaction can contribute approximately 0.5–1.5 kcal/mol to binding free energy [1], which translates to a potential ~5- to 15-fold enhancement in binding affinity over analogs lacking this feature, assuming equivalent scaffold preorganization.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and aromatic ring count |
|---|---|
| Target Compound Data | HBA = 6 (sulfonamide O×2, furan O, amide carbonyl O, pyridine N, sulfonamide N); 2 aromatic rings (furan, pyridine); HBD = 1 |
| Comparator Or Baseline | Methanesulfonamide analog: HBA = 5 (sulfonamide O×2, furan O, amide carbonyl O, sulfonamide N); 1 aromatic ring (furan); HBD = 1 |
| Quantified Difference | ΔHBA = +1; Δ aromatic rings = +1 (pyridine vs. methyl) |
| Conditions | Structural enumeration from SMILES: Target C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C=CC3=CC=CO3; Comparator methanesulfonamide analog |
Why This Matters
The additional pyridine-mediated H-bond acceptor and aromatic π-surface directly increase the potential for polar and π-stacking interactions with target proteins, a critical factor in fragment-based and HTS hit selection where ligand efficiency metrics drive procurement decisions.
- [1] Bissantz, C.; Kuhn, B.; Stahl, M. A Medicinal Chemist's Guide to Molecular Interactions. J. Med. Chem. 2010, 53, 5061-5084. View Source
